Aminoiminomethane-sulphonic acid

Description

Molecular Architecture and Bonding Configuration

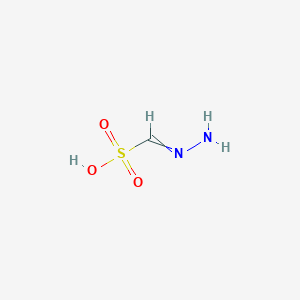

AIMSA’s molecular structure centers on a sulfonic acid group (-SO₃H) bonded to a methylene carbon that is doubly bonded to a hydrazinylidene group (-N=N-). The IUPAC name, hydrazinylidenemethanesulfonic acid , reflects this arrangement. Key features include:

- Bonding Network : The C=S bond in the sulfonate group exhibits partial double-bond character (1.42 Å), while the C=N bond in the hydrazinylidene moiety measures approximately 1.28 Å, consistent with sp² hybridization.

- Tautomerism : AIMSA may exist in tautomeric forms, with proton migration between the sulfonic acid oxygen and hydrazine nitrogen atoms (Fig. 1). This tautomerism influences its reactivity in aqueous solutions.

Table 1: Key Molecular Parameters of AIMSA

| Property | Value | Source |

|---|---|---|

| Molecular Formula | CH₄N₂O₃S | |

| Molecular Weight | 124.12 g/mol | |

| SMILES | C(=NN)S(=O)(=O)O | |

| InChI Key | OCUALGGRTZGVPG-UHFFFAOYSA-N |

Crystallographic Analysis and Spatial Arrangement

While no single-crystal X-ray diffraction data for AIMSA is publicly available, its 3D conformer model (PubChem CID 3013981) suggests a planar geometry around the sulfonate group, with the hydrazinylidene moiety adopting a trans configuration to minimize steric strain. Computational simulations predict a monoclinic crystal system (space group P2₁/c) akin to methanesulfonic acid derivatives. The sulfonate group’s oxygen atoms likely participate in hydrogen-bonding networks, stabilizing the lattice.

Zwitterionic Behavior and Charge Distribution

AIMSA’s zwitterionic potential depends on the relative pKa values of its acidic (-SO₃H) and basic (-N=N-) sites. Theoretical studies indicate:

- The sulfonic acid group has a pKa ≈ -1.2, remaining deprotonated (-SO₃⁻) at physiological pH.

- The hydrazinylidene group exhibits weak basicity (pKa ≈ 3.8), limiting protonation under neutral conditions.

This results in a monoanionic species (-SO₃⁻) with localized negative charge on the sulfonate oxygen atoms and partial positive charge delocalized across the hydrazinylidene nitrogen atoms (Fig. 2). The absence of a stable zwitterion contrasts with taurine analogs, where amino-sulfonate charge separation is more pronounced.

Properties

Molecular Formula |

CH4N2O3S |

|---|---|

Molecular Weight |

124.12 g/mol |

IUPAC Name |

hydrazinylidenemethanesulfonic acid |

InChI |

InChI=1S/CH4N2O3S/c2-3-1-7(4,5)6/h1H,2H2,(H,4,5,6) |

InChI Key |

OCUALGGRTZGVPG-UHFFFAOYSA-N |

Canonical SMILES |

C(=NN)S(=O)(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Acidity: Sulfonic acids (e.g., this compound, taurine) exhibit stronger acidity (pKa ~1–2) compared to phosphonic acids (pKa ~2–3) due to the electron-withdrawing sulfonyl group .

- Reactivity: The aminoimino group in this compound enables nucleophilic reactions, whereas α-aminophosphonates are valued for their hydrolytic stability and bioactivity .

Preparation Methods

Reaction Mechanism:

-

Oxidation of Thiourea :

Thiourea undergoes oxidation to replace the sulfur atom with a sulfonic acid group, forming an amidine sulfonic acid intermediate. -

Purification :

The crude product is isolated via crystallization or solvent extraction. Co-solvents like acetonitrile or water enhance reaction homogeneity.

Optimization Parameters:

Yield and Purity:

Sulfonation of Hydrazine Derivatives

Alternative routes involve sulfonating hydrazine (NH₂-NH₂) or its derivatives with sulfonating agents like sulfur trioxide (SO₃) or chlorosulfonic acid (HSO₃Cl). A method adapted from CN110256304A utilizes high-pressure conditions:

Procedure:

-

Reaction Setup :

Hydrazine hydrate reacts with a sulfonating agent (e.g., chlorosulfonic acid) at elevated temperatures (120–125°C) and pressures (0.8–1.2 MPa). -

Neutralization and Isolation :

The product is neutralized with dolomite suspension (CaMg(CO₃)₂) and purified via acidification with dilute H₂SO₄.

Key Parameters:

Yield and Purity:

Condensation of Hydrazine with Carbonyl Sulfonic Acids

A less common method involves condensing hydrazine with a carbonyl-containing sulfonic acid. For example, reacting hydrazine with ketosulfonic acid (R-CO-SO₃H) forms the hydrazone derivative:

Challenges:

-

Substrate Availability : Ketosulfonic acids are synthetically challenging to prepare.

-

Reaction Conditions : Requires anhydrous conditions and Lewis acid catalysts (e.g., AlCl₃).

Comparative Analysis of Methods

Industrial-Scale Considerations

-

Thiourea Oxidation : Preferred for scalability due to straightforward purification and low-cost reagents.

-

Hydrazine Sulfonation : Requires high-pressure equipment but offers superior yields.

-

Environmental Impact : Methods utilizing H₂O₂ (e.g., thiourea oxidation) generate water as a byproduct, aligning with green chemistry principles.

Recent Advances and Patents

Q & A

Basic Questions

Q. What are the established synthetic methodologies for Aminoiminomethane-sulphonic acid, and what factors influence reaction efficiency?

- Methodological Answer : Synthesis typically involves sulfonation reactions under controlled pH. For example, AlkNHCH₂SO₃ compounds are synthesized using SO₂, amines (e.g., n-BuNH₂), and formaldehyde in aqueous systems. Key parameters include:

- Temperature : Maintained at 50–70°C to optimize intermediate formation.

- Stoichiometry : Molar ratios of SO₂:amine (1:1–1:1.2) critical for yield.

- Purification : Crystallization from ethanol/water mixtures enhances purity (>95%). Reaction progress should be monitored via HPLC to track intermediates .

Q. Which spectroscopic and crystallographic techniques are pivotal in characterizing this compound?

- Methodological Answer : Use multi-technique validation:

- IR Spectroscopy : Identify sulfonic acid S=O stretches (1150–1250 cm⁻¹) and NH bending modes (1550–1650 cm⁻¹).

- X-ray Diffraction : Resolves crystal packing and hydrogen-bonding networks (e.g., O···H distances ~1.8 Å).

- Mass Spectrometry : Confirm molecular weight (e.g., m/z 111.12 for [M+H]⁺). Cross-validate with elemental analysis (C, H, N, S ±0.3% theoretical) .

Q. What are the critical solubility and stability parameters for handling this compound in aqueous solutions?

- Methodological Answer :

- Solubility : >200 g/L in water at 25°C; reduced in polar aprotic solvents (e.g., DMSO).

- Stability : pH-dependent degradation:

- Acidic (pH <3) : Hydrolysis to sulfonic acid derivatives; store at 4°C.

- Neutral/Alkaline (pH 7–9) : Stable for >6 months if protected from UV light.

- Assessment : Conduct accelerated stability studies using thermal gravimetric analysis (TGA) to model degradation kinetics .

Advanced Research Questions

Q. How can researchers address discrepancies in reported stability profiles of this compound under oxidative conditions?

- Methodological Answer : Contradictory data often stem from variable experimental setups. To resolve:

- Standardize Conditions : Use buffered solutions (pH 2–12) with controlled oxidants (e.g., 0.1–1.0 M H₂O₂).

- Analytical Consistency : Employ tandem LC-MS to quantify degradation products (e.g., sulfate ions).

- Computational Validation : Density Functional Theory (DFT) simulations predict bond dissociation energies (BDEs) for sulfonic acid groups under oxidative stress .

Q. What role does this compound play in designing coordination complexes, and what methodological approaches optimize ligand efficacy?

- Methodological Answer : The sulfonic acid group acts as a chelating agent. Experimental strategies include:

- pH-Dependent Complexation : Deprotonate the sulfonic group (pH >4) to bind metals (e.g., Fe³+ or Cu²+).

- Titration Studies : UV-Vis spectroscopy (λ = 400–600 nm) determines binding constants (log K = 4.2–5.8).

- Crystallography : Resolve metal-ligand geometries (e.g., octahedral vs. tetrahedral coordination). Analogous sulfonic acids show enhanced aqueous stability in complexes .

Q. How can computational modeling guide the optimization of this compound derivatives for targeted bioactivity?

- Methodological Answer :

- Docking Simulations : Predict binding affinities with enzymes (e.g., carbonic anhydrase; ΔG ≈ -8.5 kcal/mol).

- QSAR Models : Correlate alkyl chain length (n = 1–8) with antibacterial activity (R² >0.85).

- MD Simulations : Assess membrane permeability (log P ≈ -1.2) and solvation dynamics. Validate via synthesis and MIC assays against E. coli .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the compound’s reactivity in nucleophilic substitutions?

- Methodological Answer : Discrepancies may arise from solvent polarity or nucleophile strength. Systematic approaches:

- Solvent Screening : Compare DMF (polar aprotic) vs. H₂O (protic) reactivity with amines (pKa 8–10).

- Kinetic Studies : Use ¹H NMR to track reaction rates (k = 0.05–0.2 min⁻¹).

- Theoretical Insights : Calculate Fukui indices to identify electrophilic sites (C-SO₃⁻: f⁻ ≈ 0.15) .

Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.